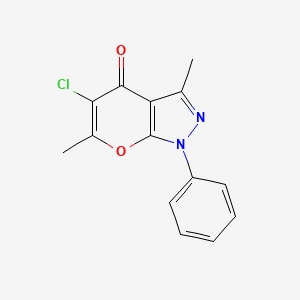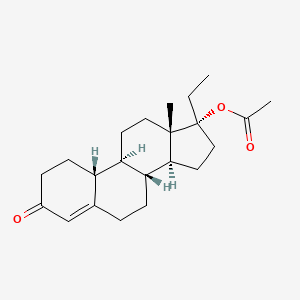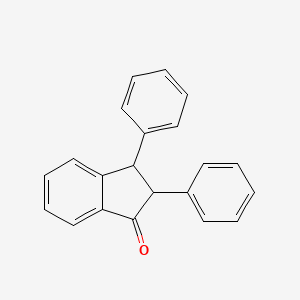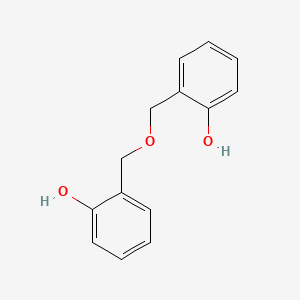
Triethyltin cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyltin cyanide is an organotin compound with the chemical formula (C2H5)3SnCN. It is a member of the organotin family, which includes compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and its potential toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyltin cyanide can be synthesized through the reaction of triethyltin chloride with sodium cyanide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The general reaction is as follows:
(C2H5)3SnCl+NaCN→(C2H5)3SnCN+NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and closed reactors helps in managing the toxic nature of the reagents and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Triethyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Triethyltin cyanide has several applications in scientific research:
Biology: Studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
Mechanism of Action
The mechanism of action of triethyltin cyanide involves its interaction with cellular components. It can inhibit various enzymes and disrupt cellular processes. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, leading to cellular hypoxia. The tin moiety can interact with proteins and nucleic acids, causing structural and functional disruptions.
Comparison with Similar Compounds
Trimethyltin cyanide: Similar in structure but with methyl groups instead of ethyl groups.
Triethyltin chloride: Similar but with a chloride group instead of cyanide.
Triphenyltin cyanide: Contains phenyl groups instead of ethyl groups.
Uniqueness: Triethyltin cyanide is unique due to its specific combination of ethyl groups and a cyanide moiety. This combination imparts distinct chemical reactivity and biological effects compared to other organotin compounds.
Properties
CAS No. |
2232-68-0 |
|---|---|
Molecular Formula |
C7H15NSn |
Molecular Weight |
231.91 g/mol |
IUPAC Name |
triethylstannylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;; |
InChI Key |
WRHYYGWUSXGMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















